

# StRIP16: A Chemical Probe for Elucidating Rab8a Function

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## Compound of Interest

Compound Name: StRIP16

Cat. No.: B15615345

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Rab8a, a member of the Ras superfamily of small GTPases, is a critical regulator of vesicular trafficking, playing a pivotal role in pathways from the trans-Golgi network and recycling endosomes to the plasma membrane. Its involvement in fundamental cellular processes, including polarized vesicular transport, ciliogenesis, and neurotransmitter release, positions it as a key protein in cellular homeostasis and disease. Dysregulation of Rab8a function has been implicated in various pathological conditions, underscoring the need for specific molecular tools to investigate its complex roles. This technical guide focuses on **StRIP16**, a novel chemical probe designed to specifically target and modulate the function of Rab8a, providing researchers with a powerful tool to dissect its signaling pathways and cellular functions.

**StRIP16** is a bioavailable, double-stapled peptide analog of StRIP3, engineered for enhanced protease resistance and cell permeability. These characteristics make it a superior probe for studying Rab8a in cellular environments. This document provides a comprehensive overview of **StRIP16**, including its binding profile, experimental protocols for its use, and a summary of its characteristics, to facilitate its application in research and drug discovery.

## Quantitative Data Presentation

The following tables summarize the key quantitative data for **StRIP16** and its analogs, providing a clear comparison of their binding affinities, structural properties, and stability.

Table 1: Binding Affinity of Stapled Peptides to Rab GTPases

| Peptide    | Rab8a<br>(GppNHp) Kd<br>( $\mu$ M) | Rab1b<br>Kd<br>( $\mu$ M) | Rab5a<br>Kd<br>( $\mu$ M) | Rab6a<br>Kd<br>( $\mu$ M) | Rab9a<br>Kd<br>( $\mu$ M) | Rab11<br>a Kd<br>( $\mu$ M) | H-Ras<br>Kd<br>( $\mu$ M) | N-Ras<br>Kd<br>( $\mu$ M) |
|------------|------------------------------------|---------------------------|---------------------------|---------------------------|---------------------------|-----------------------------|---------------------------|---------------------------|
| StRIP16    | 12.7 $\pm$ 1.5                     | ~10                       | ~25                       | ~35                       | 1.0                       | ~10                         | >100                      | >50                       |
| StRIP3     | 25.3 $\pm$ 2.1                     | -                         | -                         | -                         | -                         | -                           | -                         | -                         |
| Lin-StRIP3 | > 200                              | -                         | -                         | -                         | -                         | -                           | -                         | -                         |

Data extracted from Cromm PM, et al. ACS Chem Biol. 2016.

Table 2: Helicity and Proteolytic Stability of Peptides

| Peptide    | % Helicity | Half-life (t1/2) with<br>Proteinase K (min) | Half-life (t1/2) with<br>Trypsin (min) |
|------------|------------|---|--|
| StRIP16    | -          | > 240                                       | > 240                                  |
| StRIP3     | 38         | < 5   | < 5                                    |
| Lin-StRIP3 | 19         | < 5   | < 5                                    |

Data extracted from Cromm PM, et al. ACS Chem Biol. 2016. A dash indicates data not provided in the source.

## Experimental Protocols

Detailed methodologies for the key experiments involving **StRIP16** are provided below. These protocols are based on the procedures described in the primary literature and are intended to serve as a guide for researchers.

# Fluorescence Polarization Assay for Binding Affinity Determination

This protocol describes the measurement of the binding affinity of **StRIP16** to Rab8a using fluorescence polarization.

## Materials:

- Fluorescein-labeled peptides (FITC-**StRIP16**, FITC-StRIP3, FITC-Lin-StRIP3)
- Purified Rab8a protein (and other Rab/Ras proteins for selectivity profiling) loaded with GppNHp (a non-hydrolyzable GTP analog)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

## Procedure:

- Prepare a serial dilution of the Rab8a-GppNHp protein in the assay buffer.
- Add a constant concentration of the FITC-labeled peptide (e.g., 50 nM) to each well of the 384-well plate.
- Add the serially diluted Rab8a-GppNHp protein to the wells containing the labeled peptide.
- Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
- Plot the change in fluorescence polarization as a function of the protein concentration.
- Fit the data to a one-site binding model to determine the dissociation constant (K<sub>d</sub>).

## Protease Stability Assay

This protocol assesses the resistance of **StRIP16** to proteolytic degradation.

Materials:

- **StRIP16**, StRIP3, and Lin-StRIP3 peptides
- Proteinase K and Trypsin
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 10% trifluoroacetic acid)
- High-performance liquid chromatography (HPLC) system

Procedure:

- Dissolve the peptides in the reaction buffer to a final concentration of 50  $\mu$ M.
- Add either Proteinase K (0.1 mg/mL) or Trypsin (0.1 mg/mL) to initiate the reaction.
- Incubate the reactions at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and stop the proteolysis by adding the quenching solution.
- Analyze the samples by HPLC to quantify the amount of remaining intact peptide.
- Plot the percentage of intact peptide remaining over time.
- Calculate the half-life ( $t_{1/2}$ ) of each peptide in the presence of the protease.

## Cellular Uptake Studies

This protocol describes how to evaluate the cell permeability of **StRIP16**.

Materials:

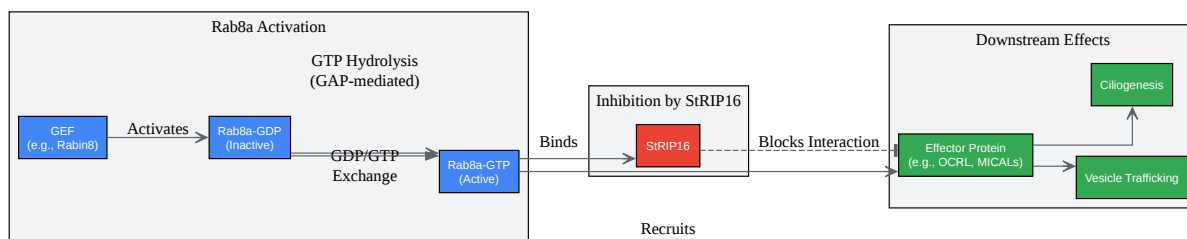
- FITC-labeled **StRIP16**
- HeLa cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining
- Confocal microscope

#### Procedure:

- Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.
- Replace the culture medium with fresh medium containing FITC-labeled **StRIP16** at a final concentration of 10  $\mu$ M.
- Incubate the cells for 4 hours at 37°C.
- Wash the cells three times with PBS to remove extracellular peptide.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Stain the nuclei with DAPI for 5 minutes.
- Wash the cells three times with PBS.
- Image the cells using a confocal microscope to visualize the intracellular localization of FITC-**StRIP16**.

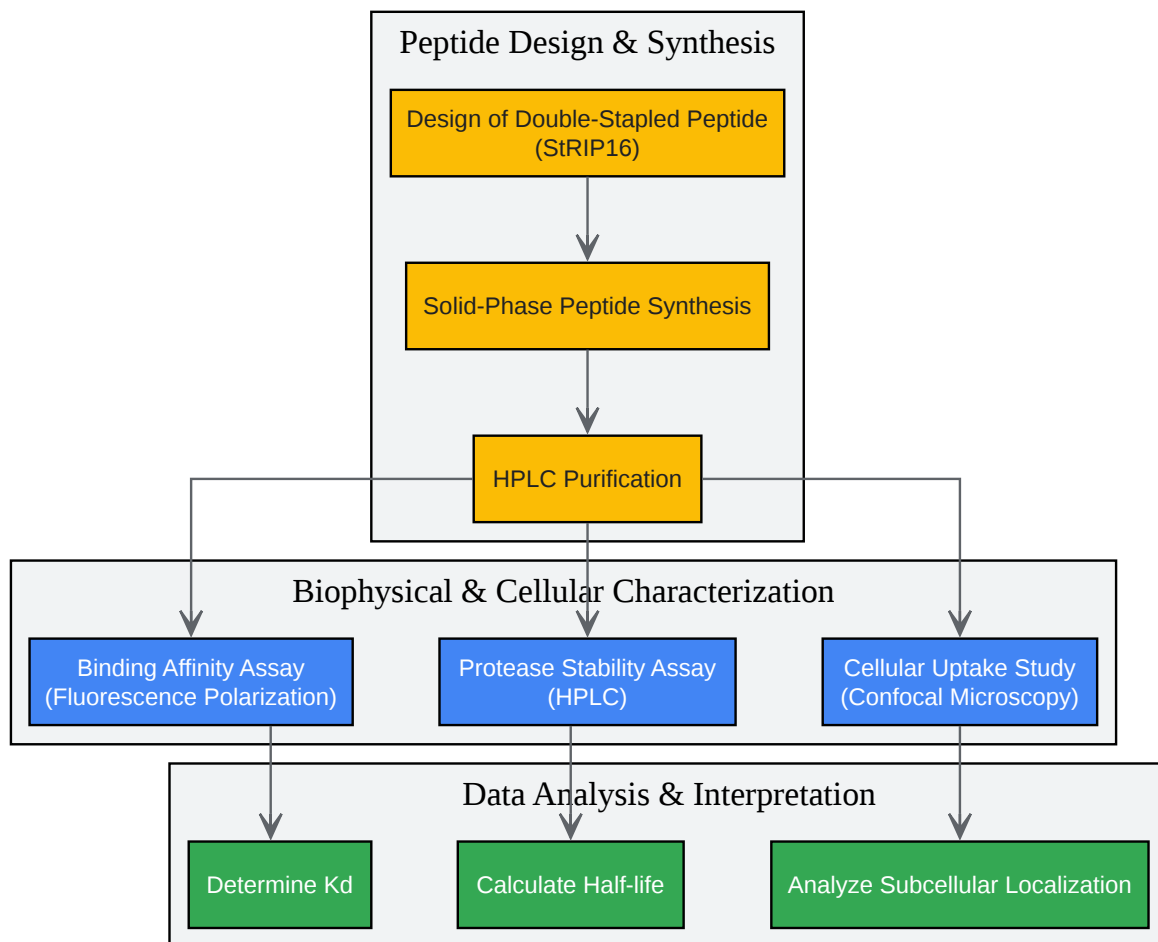
## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of **StRIP16** as a chemical probe for Rab8a.



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Caption: Rab8a signaling pathway and the inhibitory action of **StRIP16**.



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Caption: Experimental workflow for the characterization of **StRIP16**.

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